molecular formula C9H11BClFO3 B2637436 3-Chloro-4-fluoro-5-propoxyphenylboronic acid CAS No. 2096331-01-8

3-Chloro-4-fluoro-5-propoxyphenylboronic acid

Cat. No. B2637436
CAS RN: 2096331-01-8
M. Wt: 232.44
InChI Key: SGWGANLDUFKVLE-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-propoxyphenylboronic acid is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of this compound is C9H11BClFO3 . The InChI code is 1S/C9H12BClO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6,12-13H,2,5H2,1H3 .


Chemical Reactions Analysis

3-Chloro-4-fluorophenylboronic Acid has been used in the synthesis of 2-bromo-3-hexyl-5- (4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity . It can also be used in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 214.46 . It is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis and X-ray crystal study of benziodoxaborole derivatives, including compounds related to 3-Chloro-4-fluoro-5-propoxyphenylboronic acid, have been explored. These compounds contain trivalent iodine, oxygen, and boron in a five-membered ring and exhibit properties like a planar five-membered heterocyclic ring with short endocyclic I-O bond distances, indicating partially aromatic characteristics. The synthesis involves chlorination and hypochlorite oxidation processes, leading to a variety of derivatives with potential applications in chemical synthesis (Nemykin et al., 2011).

Fluorescence Quenching Mechanisms

The mechanism of fluorescence quenching in boronic acid derivatives has been investigated. For instance, the quenching of 4-fluoro-2-methoxyphenyl boronic acid has been studied using steady-state fluorescence measurements. Understanding these mechanisms is crucial in analytical chemistry and material science for designing sensors and other fluorescence-based devices (Geethanjali et al., 2015).

Synthesis of Poly(arylene ether)s

The synthesis of poly(arylene ether)s using perfluoroalkyl-activated bishalo monomers derived from compounds like 4-chloro- or 4-fluoro-3-trifluoromethylphenylboronic acid has been reported. These polymers exhibit high thermal stability and are used in various high-performance applications (Banerjee et al., 1999).

Investigation of Ligand-Enzyme Interactions

The interaction of fluorine-substituted benzeneboronic acids with enzymes like subtilisin Carlsberg has been studied using [sup 19]F NMR. Such investigations are fundamental in biochemistry and pharmaceutical sciences for understanding enzyme inhibition and designing inhibitors (London & Gabel, 1994).

Safety and Hazards

The safety information for 3-Chloro-4-fluoro-5-propoxyphenylboronic acid includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

As a biochemical reagent, 3-Chloro-4-fluoro-5-propoxyphenylboronic acid has potential applications in various fields of life science research . Its use in the synthesis of compounds with anti-thrombolytic activity suggests potential applications in medical and pharmaceutical research .

Mechanism of Action

are compounds that contain a boron atom bonded to three oxygen atoms, one of which is an OH group. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of medicinal chemistry. They are often used in the development of drugs, as they can bind to target proteins and modulate their activity .

The pharmacokinetics of boronic acids can vary depending on their chemical structure. Some boronic acids are well absorbed and have good bioavailability, while others may be rapidly metabolized or excreted .

The action environment can also influence the activity of boronic acids. For example, the pH of the environment can affect the stability of the boron-oxygen bond, potentially influencing the compound’s ability to bind to its target .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluoro-5-propoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can form complexes with proteins that contain serine or threonine residues, leading to alterations in protein function and activity. These interactions are typically mediated through the formation of covalent bonds between the boronic acid group and the hydroxyl groups of the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins such as kinases and phosphatases. By inhibiting these enzymes, this compound can alter gene expression patterns and impact cellular metabolism. For instance, the inhibition of kinases can lead to changes in the phosphorylation status of downstream targets, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent binding of the boronic acid group to the active site of target enzymes, resulting in enzyme inhibition. This binding can be reversible or irreversible, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These effects can persist for several hours to days, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a critical concentration of the compound is required to achieve the desired biochemical effects without causing adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within cells .

properties

IUPAC Name

(3-chloro-4-fluoro-5-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c1-2-3-15-8-5-6(10(13)14)4-7(11)9(8)12/h4-5,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWGANLDUFKVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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